molecular formula C16H20N6O6S B14709760 ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate CAS No. 21271-62-5

ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate

Cat. No.: B14709760
CAS No.: 21271-62-5
M. Wt: 424.4 g/mol
InChI Key: VYIXYJYAOKGYPT-UHFFFAOYSA-N
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Description

Ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate is a complex organic compound with a molecular formula of C16H20N6O6S. This compound is notable for its intricate structure, which includes functional groups such as amino, nitro, and sulfamoylphenyl. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate involves multiple stepsThe reaction conditions typically involve the use of strong acids and bases, along with specific temperature and pressure controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups at specific positions on the pyridine ring .

Scientific Research Applications

Ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and triggering various biochemical pathways. The nitro and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

21271-62-5

Molecular Formula

C16H20N6O6S

Molecular Weight

424.4 g/mol

IUPAC Name

ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate

InChI

InChI=1S/C16H20N6O6S/c1-2-28-16(23)21-13-9-12(14(22(24)25)15(17)20-13)19-8-7-10-3-5-11(6-4-10)29(18,26)27/h3-6,9H,2,7-8H2,1H3,(H2,18,26,27)(H4,17,19,20,21,23)

InChI Key

VYIXYJYAOKGYPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C(C(=C1)NCCC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])N

Origin of Product

United States

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